molecular formula C15H6ClF3N2O4 B10959339 2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10959339
M. Wt: 370.66 g/mol
InChI Key: CTQBELMBUMZNKC-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione: TFMP , is a chemical compound with the following structure:

IUPAC name: this compound\text{IUPAC name: this compound} IUPAC name: this compound

It belongs to the class of isoindole derivatives and exhibits interesting pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of TFMP. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phthalic anhydride, followed by nitration of the resulting intermediate. The detailed reaction conditions and mechanisms can be found in the literature .

Industrial Production: While specific industrial production methods are proprietary, TFMP can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, yield, and purity are crucial for industrial applications.

Chemical Reactions Analysis

Reactivity: TFMP undergoes various chemical reactions, including:

    Oxidation: TFMP can be oxidized under suitable conditions.

    Reduction: Reduction of the nitro group yields the corresponding amino compound.

    Substitution: TFMP can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~) are commonly used for nitration.

    Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon) can reduce the nitro group.

    Substitution: Lewis acids (e.g., AlCl3) facilitate electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions. Nitration leads to the formation of the nitro derivative, while reduction produces the corresponding amino compound.

Scientific Research Applications

TFMP has been investigated for its potential in various fields:

Mechanism of Action

The exact mechanism by which TFMP exerts its effects remains an active area of research. It likely involves interactions with receptors or enzymes, modulating pain pathways or other biological processes.

Comparison with Similar Compounds

TFMP’s uniqueness lies in its trifluoromethyl-substituted phenyl ring. Similar compounds include:

Properties

Molecular Formula

C15H6ClF3N2O4

Molecular Weight

370.66 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H6ClF3N2O4/c16-10-5-4-7(6-9(10)15(17,18)19)20-13(22)8-2-1-3-11(21(24)25)12(8)14(20)23/h1-6H

InChI Key

CTQBELMBUMZNKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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